

(R)-1-(3-bromophenyl)ethanamine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-1-(3-bromophenyl)ethanamine

Cat. No.: B068066

[Get Quote](#)

An In-depth Technical Guide to (R)-1-(3-bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-1-(3-bromophenyl)ethanamine**, a chiral amine of significant interest in the synthesis of pharmaceutical intermediates. Its unique structural features make it a valuable building block in the development of complex, biologically active molecules. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its applications in the field of drug discovery.

Chemical Identity and Properties

(R)-1-(3-bromophenyl)ethanamine is a chiral primary amine. The presence of a bromine atom on the phenyl ring and a chiral center at the benzylic position makes it a versatile synthon for introducing both chirality and a site for further molecular elaboration, often through cross-coupling reactions.

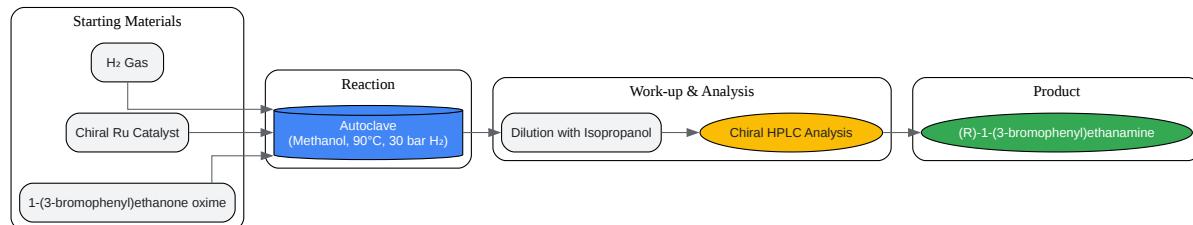
Table 1: Chemical Identifiers

Identifier	Value
CAS Number	176707-77-0 [1] [2]
Molecular Formula	C ₈ H ₁₀ BrN [1] [3] [4]
Molecular Weight	200.08 g/mol [1] [4]
InChI	InChI=1S/C8H10BrN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 [1] [3]
InChIKey	LIBZHYLTOAGURM-ZCFIWIBFSA-N [1]
Canonical SMILES	CC(C1=CC(=CC=C1)Br)N

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	Liquid	[1] [3]
Color	Orange	[5]
Purity	97% - 98%	[1] [3]
Boiling Point	96 °C at 4 mmHg	[5]
110 °C at 9 mmHg (for (S)-enantiomer)	[6]	
Melting Point	< -40 °C (for (S)-enantiomer)	[6]
Density	1.33 g/cm ³ (for (S)-enantiomer)	[6]
Solubility	Immiscible with water (for (S)-enantiomer)	[5] [7]
Storage Conditions	Store in a dark place under an inert atmosphere at room temperature or 2-8 °C. [1] [5]	

Synthesis and Reactivity


(R)-1-(3-bromophenyl)ethanamine is typically synthesized through the asymmetric reduction of a precursor ketone or ketoxime. The bromine atom on the aromatic ring serves as a convenient handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Synthesis Protocol: Asymmetric Reduction of 1-(3-bromophenyl)ethanone oxime

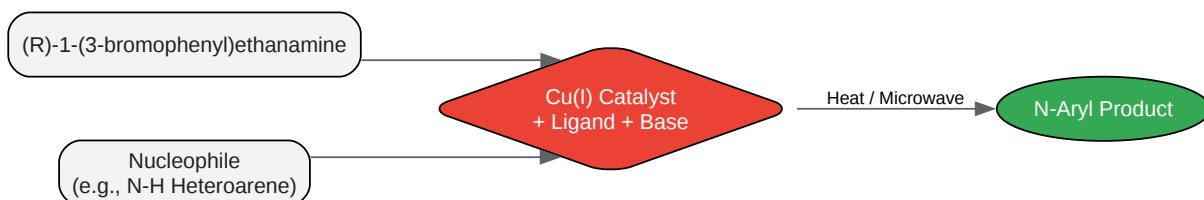
A general method for the synthesis of **(R)-1-(3-bromophenyl)ethanamine** involves the catalytic asymmetric reduction of N-[1-(3-bromophenyl)ethylidene]hydroxylamine.[1]

Experimental Protocol:

- Reaction Setup: A glass vial is charged with 1 equivalent of N-[1-(3-bromophenyl)ethylidene]hydroxylamine, 5 mol% of a chiral ruthenium catalyst such as RuCl(Cymene)(S-tol-Binap)Cl, 5 equivalents of an appropriate additive, and methanol (70 volumes relative to the oxime).[1]
- Hydrogenation: The vial is placed in a parallel autoclave, which is then pressurized with hydrogen gas to 30 bar.[1]
- Reaction Conditions: The reaction mixture is heated to 90 °C and maintained for 24 hours.[1]
- Work-up and Analysis: After cooling to 20 °C, the reaction mixture is diluted with isopropyl alcohol. The enantiomeric excess and yield of the product, **(R)-1-(3-bromophenyl)ethanamine**, are determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

[Click to download full resolution via product page](#)

Synthesis workflow for **(R)-1-(3-bromophenyl)ethanamine**.


Reactivity: Ullmann Coupling

The bromo-substituted phenyl group of **(R)-1-(3-bromophenyl)ethanamine** makes it an excellent substrate for copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. This reaction is pivotal for forming carbon-nitrogen or carbon-carbon bonds, allowing for the connection of the amine to various aromatic systems. The (S)-enantiomer is noted to participate in Ullmann coupling reactions with N-H containing heteroarenes using a copper iodide catalyst.^[7]

General Experimental Protocol for Ullmann Coupling: A typical Ullmann coupling reaction involves the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst, often at elevated temperatures. For the coupling of **(R)-1-(3-bromophenyl)ethanamine** with a nucleophile (e.g., an N-H containing heteroarene), the following general steps would apply:

- **Reagents:** To a reaction vessel are added **(R)-1-(3-bromophenyl)ethanamine**, the coupling partner (e.g., a heteroarene), a copper(I) salt (e.g., CuI), a ligand (such as L-proline or N,N-dimethylglycine), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable high-boiling solvent (e.g., DMSO or DMF).

- Reaction Conditions: The mixture is heated, potentially under microwave irradiation to accelerate the reaction, until the starting materials are consumed (monitored by TLC or LC-MS).
- Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography to yield the desired N-arylated product.

[Click to download full resolution via product page](#)

Generalized scheme for the Ullmann coupling reaction.

Applications in Drug Development

(R)-1-(3-bromophenyl)ethanamine serves as a crucial pharmaceutical intermediate in the synthesis of chiral drugs. The stereochemistry at the ethylamine side chain is often critical for achieving the desired biological activity and selectivity for a specific biological target.

The primary utility of this compound lies in its role as a scaffold. The amine group can be acylated or alkylated, while the bromophenyl moiety can undergo further transformations, most notably palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann). This dual functionality allows for the systematic construction of diverse libraries of compounds for screening in drug discovery programs.

While this compound is not an active pharmaceutical ingredient itself, it is a key component in the synthesis of molecules that may interact with various signaling pathways implicated in

disease. The development of prodrugs is another area where amine-containing molecules are of interest to improve pharmacokinetic properties.

Safety Information

(R)-1-(3-bromophenyl)ethanamine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 4)	GHS07	Danger	H302: Harmful if swallowed. [1]
Skin Corrosion/Irritation (Category 1B)	GHS05		H314: Causes severe skin burns and eye damage. [1]
Skin Sensitization (Category 1)	GHS07		H317: May cause an allergic skin reaction. [1]
Hazardous to the Aquatic Environment, Chronic (Category 2)	GHS09		H411: Toxic to aquatic life with long lasting effects. [1]

Precautionary Statements: P273, P280, P305+P351+P338, P310[\[1\]](#)

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 2. (R)-1-(3-BROMOPHENYL)ETHANAMINE | VSNCHEM [vsnchem.com]
- 3. 1-(3-Bromophenyl)ethanamine | CymitQuimica [cymitquimica.com]
- 4. 1-(3-Bromophenyl)ethanamine | C8H10BrN | CID 16785764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 139305-96-7 CAS MSDS ((S)-1-(3-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 7. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- To cite this document: BenchChem. [(R)-1-(3-bromophenyl)ethanamine CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068066#r-1-3-bromophenyl-ethanamine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com